3-amino-4-(fluorosulfonyl)benzoic acid
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Overview
Description
3-amino-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H6FNO4S This compound is characterized by the presence of an amino group (-NH2) and a fluorosulfonyl group (-SO2F) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-4-chlorobenzoic acid with fluorosulfonic acid (HSO3F) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-amino-4-chlorobenzoic acid
Reagent: Fluorosulfonic acid (HSO3F)
Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and ensure selective fluorosulfonylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: The benzoic acid core can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the amino group.
Scientific Research Applications
3-amino-4-(fluorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to act as an electrophilic warhead, reacting with nucleophilic sites on proteins and enzymes. This can lead to the modification of amino acid residues such as serine, threonine, and cysteine, affecting the activity and function of the target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(fluorosulfonyl)benzoic acid: Similar structure but lacks the amino group.
3-(fluorosulfonyl)benzoic acid: Similar structure but lacks the amino group.
4-amino-3-(fluorosulfonyl)benzoic acid: Similar structure but with different positioning of the amino and fluorosulfonyl groups.
Uniqueness
3-amino-4-(fluorosulfonyl)benzoic acid is unique due to the specific positioning of the amino and fluorosulfonyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
2171879-95-9 |
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Molecular Formula |
C7H6FNO4S |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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